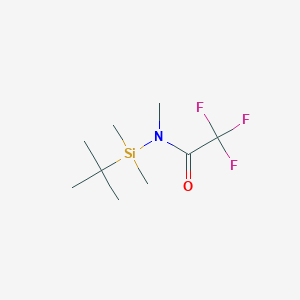

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide

Overview

Description

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide is a chemical compound widely used in organic synthesis and analytical chemistry. It is known for its role as a derivatizing agent, particularly in gas chromatography-mass spectrometry (GC-MS) applications. This compound is valued for its ability to enhance the volatility and stability of analytes, making it easier to analyze various substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with N-methyltrifluoroacetamide in the presence of a base such as imidazole. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silylating agent, which then reacts with the amide to produce the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(tert-But

Biological Activity

n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide (TBDMS-NMTA) is a compound widely used in organic synthesis, particularly in the derivatization of alcohols and amines for gas chromatography-mass spectrometry (GC-MS) analysis. Its biological activity has garnered attention in various studies, highlighting its role in metabolic processes and potential applications in pharmaceuticals.

TBDMS-NMTA is a silylating agent that enhances the volatility and thermal stability of polar compounds, facilitating their analysis by GC-MS. The mechanism of action primarily involves the formation of stable silyl ethers, which are less polar than their parent alcohols or amines. This property is crucial for improving the detection limits and resolution in chromatographic techniques.

1. Metabolic Pathways

Research indicates that TBDMS-NMTA can influence metabolic pathways by altering the bioavailability of certain metabolites. For instance, its use in the derivatization of amino acids has shown to enhance the detection of these compounds in biological samples, allowing for more accurate metabolic profiling. This is particularly useful in studies examining the gut microbiome's effect on host metabolism, where metabolites like amino acids play critical roles.

2. Case Studies

- Study on Gut Microbiota : A study involving gnotobiotic mice demonstrated that TBDMS-NMTA facilitated the analysis of metabolites produced by gut bacteria. By enhancing the detection of specific metabolites like fructoselysine, researchers were able to map out metabolic changes associated with dietary interventions . This highlights TBDMS-NMTA's role not only as a derivatizing agent but also as a tool for understanding complex biological interactions.

- Cancer Research : In another case study, TBDMS-NMTA was utilized to analyze serum samples from cancer patients. The derivatization process improved the identification of potential biomarkers for cancer diagnosis and progression, showcasing its utility in clinical research settings .

Data Tables

Research Findings

- Bioactivity Assessment : TBDMS-NMTA has been shown to possess low toxicity levels, making it suitable for biological applications. Its ability to stabilize reactive intermediates allows for prolonged metabolic activity studies without significant degradation of the analytes .

- Application in Drug Development : The compound's effectiveness in improving analytical sensitivity has implications for drug development processes, particularly in pharmacokinetics where understanding metabolite behavior is crucial.

Scientific Research Applications

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

MTBSTFA is primarily employed as a derivatizing agent in GC-MS analysis. It effectively modifies hydroxyl, carboxyl, thiol, and amine groups, making them more volatile and thermally stable for analysis.

- Applications:

- Derivatization of amino acids and hydroxylated fluorenes.

- Silylation of alcohols, amines, phenols, and carboxylic acids.

Table 1: Efficiency of MTBSTFA in Derivatization

| Compound Type | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Amino Acids | 5-20 min | >96 | Fast reaction with high yield |

| Hydroxylated Fluorenes | 10-15 min | >95 | Suitable for GC analysis |

| Alcohols | 5-10 min | >90 | Forms stable silyl derivatives |

Functionalization of Materials

MTBSTFA can be utilized to functionalize materials such as multi-walled carbon nanotubes (MWCNTs) by introducing polar groups, which enhances their compatibility with various solvents and matrices.

- Applications:

- Functionalization of MWCNTs for improved dispersion in polymer matrices.

Case Study: Functionalization of MWCNTs

A study demonstrated that treating MWCNTs with MTBSTFA significantly improved their dispersion in aqueous solutions, leading to enhanced mechanical properties in composite materials.

Synthesis of Silylated Derivatives

MTBSTFA is used in the synthesis of various silylated derivatives that exhibit stability under mass spectrometric conditions. This property is particularly beneficial for analyzing sensitive compounds.

- Applications:

- Synthesis of N-tert-butyldimethylsilyl derivatives from nitrogen mustards.

Table 2: Stability of Silylated Compounds

| Compound | Stability (m/z) | Application Area |

|---|---|---|

| N-tert-butyldimethylsilyl derivatives | Stable quasimolecular ions | Mass spectrometry analysis |

| Hydrolysis products of nitrogen mustards | High stability | Toxicological studies |

Analytical Chemistry Applications

MTBSTFA has been extensively used in various analytical techniques beyond GC-MS, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

- Applications:

- Derivatization for LC-MS to enhance sensitivity.

Case Study: Analysis of Non-Steroidal Anti-Inflammatory Drugs

Research involving the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) using MTBSTFA showed improved detection limits and resolution during chromatographic separation.

Q & A

Q. What is the primary role of MTBSTFA in gas chromatography-mass spectrometry (GC-MS) analysis?

MTBSTFA is a silylation reagent used to derivatize polar functional groups (e.g., -OH, -NH, -SH) in analytes, enhancing their volatility and thermal stability for GC-MS detection. A typical protocol involves:

- Incubating the dried sample with MTBSTFA at 70–80°C for 30 minutes to form tert-butyldimethylsilyl (TBDMS) derivatives.

- Adding catalysts like 1% tert-butyldimethylchlorosilane (TBDMCS) to improve derivatization efficiency for sterically hindered groups .

Q. How does MTBSTFA compare to other silylation reagents like BSTFA or MSTFA?

MTBSTFA produces derivatives 104 times more stable to hydrolysis than trimethylsilyl (TMS) derivatives (e.g., from BSTFA), making it ideal for moisture-sensitive applications. Its TBDMS derivatives also yield clearer mass spectra due to reduced fragmentation, aiding structural elucidation .

Q. What are the critical parameters for optimizing MTBSTFA derivatization in hydroxylated metabolite analysis?

Key parameters include:

- Temperature and time : 70–80°C for 30 minutes (prolonged heating may degrade labile compounds).

- Catalysts : 1% TBDMCS enhances reaction with hindered hydroxyl groups .

- Sample dryness : Moisture must be eliminated to prevent reagent deactivation .

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 70–80°C | |

| Reaction Time | 30 minutes | |

| Catalyst (TBDMCS) | 1% (v/v) |

Q. How can isotopic interference be mitigated when using MTBSTFA in metabolic flux analysis?

Isotopic labeling studies may exhibit retention time shifts due to heavy isotope incorporation. To address this:

- Use high-resolution GC columns to separate isotopologues.

- Normalize data using internal standards and correct for isotopic natural abundance .

Q. What steps ensure derivatization completeness in complex biological matrices?

- Sample pretreatment : Acid hydrolysis (6 M HCl, 105°C, 24 hours) for protein-bound analytes .

- Dual extraction : Ethyl acetate partitioning followed by derivatization .

- Internal standards : Spiked analogs validate reaction efficiency .

Q. How should MTBSTFA be stored to maintain reactivity?

Store MTBSTFA at 0–6°C in airtight, moisture-free containers. Prolonged exposure to humidity or room temperature degrades its silylation capacity .

Q. How to troubleshoot incomplete amino acid derivatization with MTBSTFA?

- Verify hydrolysis : Ensure complete protein breakdown using 6 M HCl at 105°C for 24 hours .

- Adjust derivatization conditions : Increase catalyst (TBDMCS) concentration or extend reaction time to 60 minutes for recalcitrant amines .

Q. What are the advantages of MTBSTFA in long-term sample storage post-derivatization?

TBDMS derivatives resist hydrolysis, enabling room-temperature storage for weeks without significant degradation. This stability is critical for large-scale metabolomic studies .

Q. Can MTBSTFA be used for carboxylic acid derivatization?

While MTBSTFA primarily targets hydroxyl, amine, and thiol groups, carboxylic acids require prior activation (e.g., methylation) or alternative reagents like BSTFA with TMCS .

Q. How does MTBSTFA perform in high-throughput GC-MS workflows?

MTBSTFA’s rapid reaction kinetics (30-minute derivatization) and compatibility with automated sample handlers make it suitable for high-throughput applications, though column overloading must be avoided to prevent peak distortion .

Properties

IUPAC Name |

N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKUHYFDBWGLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F3NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998589 | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77377-52-7 | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77377-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.